methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate
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Overview
Description
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an indole core, and the presence of two fluorine atoms. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core . The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral and anticancer properties.
Uniqueness
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is unique due to its dioxolo ring and the presence of two fluorine atoms, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H7F2NO4 |
---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
methyl 2,2-difluoro-6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate |
InChI |
InChI=1S/C11H7F2NO4/c1-16-10(15)7-4-5-6(14-7)2-3-8-9(5)18-11(12,13)17-8/h2-4,14H,1H3 |
InChI Key |
KDULEHOIWULQFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2OC(O3)(F)F |
Origin of Product |
United States |
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